

# Application Notes and Protocols: SAR405 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **SAR405**, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The information provided is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **SAR405** in various disease models, particularly in oncology.

### **Mechanism of Action**

**SAR405** is a first-in-class, ATP-competitive inhibitor of Vps34 with high selectivity.[1][2] Vps34 is a crucial enzyme in the initiation of autophagy, a cellular process responsible for the degradation of cellular components.[3][4][5] By inhibiting Vps34, **SAR405** effectively blocks the formation of autophagosomes, a key step in the autophagy pathway.[3][4] This inhibition of autophagy can have significant implications in cancer therapy, as many cancer cells rely on autophagy for survival and resistance to treatment.[5][6] Furthermore, inhibition of Vps34 by **SAR405** has been shown to modulate the tumor microenvironment, promoting the infiltration of immune cells such as NK cells, and CD8+ and CD4+ T cells, which can enhance anti-tumor immunity.[7]

## In Vivo Dosage and Administration of SAR405



The following tables summarize the dosages and administration routes of **SAR405** used in various preclinical in vivo studies. This information can serve as a starting point for dose-finding and efficacy studies in relevant animal models.

# Table 1: SAR405 Dosage and Administration in Murine Tumor Models



| Animal<br>Model | Cancer<br>Type                                           | Dosage           | Administr<br>ation<br>Route | Frequenc<br>y    | Vehicle          | Key<br>Findings                                                                                                                    |
|-----------------|----------------------------------------------------------|------------------|-----------------------------|------------------|------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Nude Mice       | Not<br>specified                                         | 2 mg/kg          | Subcutane<br>ous (s.c.)     | Not<br>specified | Not<br>specified | SAR405 is<br>a selective<br>Vps34<br>inhibitor.[1]                                                                                 |
| C57BL/6<br>Mice | Melanoma<br>(B16-F10),<br>Colorectal<br>Cancer<br>(CT26) | Not<br>specified | Not<br>specified            | Not<br>specified | Not<br>specified | SAR405 treatment, in combinatio n with anti- PD-1/PD- L1, can inhibit tumor progressio n by inducing immune cell infiltration. [7] |



| Chronic<br>AIC Mouse<br>Model | Doxorubici<br>n-induced<br>cardiotoxici<br>ty | 5 mg/kg | Weekly<br>injections | 4 weeks | Not<br>specified | Combinatio n of SAR405 with dexrazoxa ne protected against doxorubicin -induced cardiotoxici ty.[2][9] |
|-------------------------------|-----------------------------------------------|---------|----------------------|---------|------------------|--------------------------------------------------------------------------------------------------------|
|-------------------------------|-----------------------------------------------|---------|----------------------|---------|------------------|--------------------------------------------------------------------------------------------------------|

## Table 2: SAR405 Formulation for In Vivo Administration

| Component | Percentage/Concentration |
|-----------|--------------------------|
| DMSO      | 10%                      |
| PEG300    | 40%                      |
| Tween-80  | 5%                       |
| Saline    | 45%                      |

This formulation yields a clear solution with a solubility of  $\geq 2.5$  mg/mL.[10]

# Experimental Protocols Preparation of SAR405 for In Vivo Administration

This protocol describes the preparation of a **SAR405** solution for subcutaneous injection in mice, based on a commonly used vehicle formulation.

### Materials:

- SAR405 powder
- Dimethyl sulfoxide (DMSO)



- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile pipette tips
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Prepare the vehicle solution:
  - In a sterile microcentrifuge tube, combine the vehicle components in the following order and proportions:
    - 40% PEG300
    - 5% Tween-80
    - 45% Saline
  - Vortex the mixture thoroughly until a homogenous solution is formed.
- Prepare the SAR405 stock solution:
  - Weigh the required amount of SAR405 powder.
  - Dissolve the SAR405 powder in 10% of the final volume of DMSO to create a stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.
- Prepare the final SAR405 injection solution:
  - Slowly add the SAR405 stock solution to the prepared vehicle solution while vortexing.



- Continue to vortex until the solution is clear and homogenous.
- The final solution should be prepared fresh on the day of use.

### In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **SAR405** in a subcutaneous tumor xenograft model.

#### Materials:

- Cancer cell line of interest
- Immunocompromised mice (e.g., Nude or SCID mice)
- Matrigel (optional)
- Sterile PBS
- Sterile syringes and needles (27-30 gauge)
- Calipers
- Animal balance
- · Prepared SAR405 injection solution
- Vehicle control solution

#### Procedure:

- Tumor Cell Implantation:
  - Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:



- Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Measure tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width<sup>2</sup> x Length) / 2.
- Monitor the body weight of the mice regularly as an indicator of toxicity.
- Treatment Administration:
  - Randomize the mice into treatment groups (e.g., vehicle control, SAR405 treatment).
  - Administer the prepared SAR405 solution or vehicle control to the respective groups via the chosen route (e.g., subcutaneous injection).
  - The dosage and frequency of administration should be based on preliminary studies or published data (see Table 1).
- Efficacy Evaluation:
  - Continue to monitor tumor growth and body weight throughout the study.
  - The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

### **Visualizations**

# SAR405 Mechanism of Action: Inhibition of Vps34 Signaling Pathway





Click to download full resolution via product page

Caption: **SAR405** inhibits the Vps34/PIK3C3 complex, blocking PI(3)P production and subsequent autophagosome formation.

# **Experimental Workflow: In Vivo Tumor Growth Inhibition Study**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. ltk.uzh.ch [ltk.uzh.ch]
- 3. research.unc.edu [research.unc.edu]
- 4. Targeting Autophagy in the Tumor Microenvironment: New Challenges and Opportunities for Regulating Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. libsearch.cbs.dk [libsearch.cbs.dk]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Tumor Growth Inhibition Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- To cite this document: BenchChem. [Application Notes and Protocols: SAR405 for In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610686#sar405-dosage-and-administration-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com